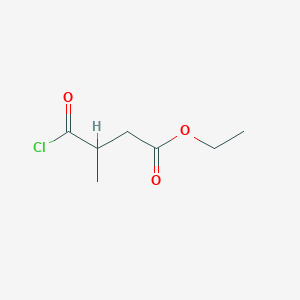
Ethyl 4-chloro-3-methyl-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3-methyl-4-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a derivative of butanoic acid and is characterized by the presence of a chloro group, a methyl group, and an ester functional group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the alkylation of ethyl acetoacetate with 1-chloro-2-methylpropane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Ethyl 4-chloro-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4-chloro-3-methyl-4-oxobutanoate involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound acts as a substrate for reductase enzymes, which catalyze the conversion of the keto group to a hydroxyl group. The presence of the chloro group can also influence the reactivity and selectivity of the compound in various chemical reactions.
類似化合物との比較
Ethyl 4-chloro-3-methyl-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the chloro and methyl groups.
Methyl 4-chloro-3-oxobutanoate: Similar but has a methyl ester instead of an ethyl ester.
Ethyl 4-chloro-3-oxobutanoate: Similar but lacks the methyl group.
The presence of the chloro and methyl groups in this compound makes it unique and can influence its reactivity and applications in various chemical reactions.
特性
CAS番号 |
65959-41-3 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC名 |
ethyl 4-chloro-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3 |
InChIキー |
RZWQCMODYQBRMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

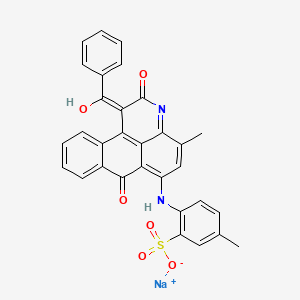
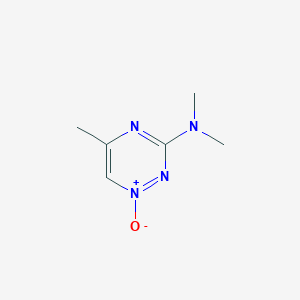
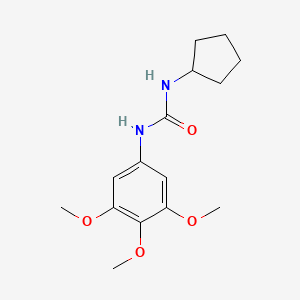
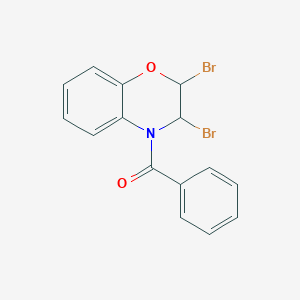
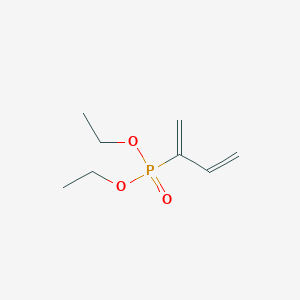
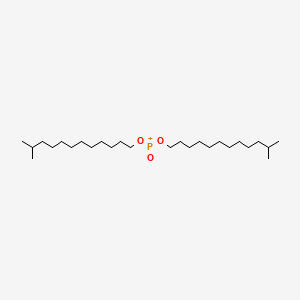
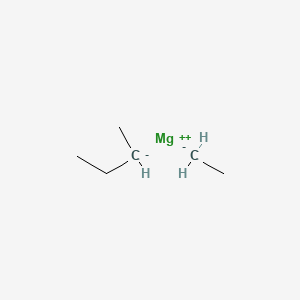
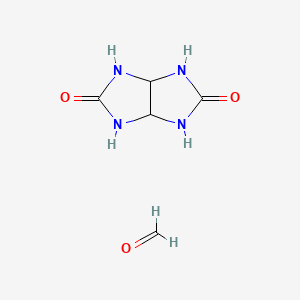

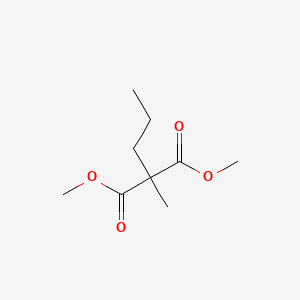
![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
